1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-((1-(2-Fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with a 2-fluoroethyl group, a 1,2,3-triazole ring, and a carbaldehyde functional group. Its molecular formula is C₁₂H₁₈FN₄O, with a molecular weight of 234.3 g/mol and a purity of ≥95% . The compound’s structure combines fluorinated alkyl and aromatic heterocyclic motifs, which are common in medicinal chemistry for enhancing bioavailability and metabolic stability.
Properties
Molecular Formula |
C10H15FN4O |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15FN4O/c11-3-5-14-4-1-2-10(14)7-15-6-9(8-16)12-13-15/h6,8,10H,1-5,7H2 |
InChI Key |
OPMFTYCHAFLXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCF)CN2C=C(N=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the fluoroethyl group. The triazole ring is then formed through a cyclization reaction. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Fluorination : The target compound’s 2-fluoroethyl group contrasts with aromatic fluorine in analogues (e.g., ). Aliphatic fluorination may reduce metabolic degradation compared to aryl-F .
- Heterocyclic Core : The 1,2,3-triazole in the target compound offers hydrogen-bonding capacity, similar to pyrazole derivatives , but with distinct electronic properties.
Physicochemical and Pharmacological Properties
Insights :
- The target compound’s fluoroethyl-pyrrolidine group likely improves blood-brain barrier penetration compared to purely aromatic analogues .
- Triazole-carbaldehydes are privileged scaffolds in drug discovery, with demonstrated roles in acetylcholinesterase inhibition .
Crystallographic and Structural Data
While crystallographic data for the target compound are absent, analogues highlight trends:
- Triazole-carbaldehydes : Planar triazole rings facilitate π-stacking; carbaldehyde groups participate in hydrogen bonding .
- Pyrazole derivatives: Non-planar conformations due to substituent steric effects (e.g., 2-fluorobenzyl in ).
Tools : Structural confirmation of analogues used SHELX and WinGX , suggesting similar methods could apply to the target compound.
Biological Activity
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound notable for its unique structural features, including a pyrrolidine ring and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. Understanding its biological activity is crucial for evaluating its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 253.26 g/mol. The incorporation of the fluoroethyl group enhances its interaction with biological targets, making it a promising candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄FN₅O |
| Molecular Weight | 253.26 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, often utilizing microwave-assisted techniques to enhance yields and reduce reaction times. The presence of the triazole ring is significant as it is associated with various biological activities.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit selective cytotoxic activity against various cancer cell lines. For instance, compounds similar to 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde have shown comparable antiproliferative potency to established chemotherapeutics like doxorubicin. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction .
Antimicrobial Activity
Triazole derivatives are well-documented for their antifungal and antibacterial properties. The specific structure of this compound may enhance its efficacy against resistant strains of pathogens due to the unique interactions provided by the fluoroethyl group. Preliminary studies suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Case Studies
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of 1H-1,2,3-triazole derivatives on Jurkat T-cells. The results showed that these compounds could induce morphological changes indicative of apoptosis, including chromatin condensation and membrane blebbing. Additionally, DNA damage was assessed using comet assays, confirming the compound's ability to induce cytotoxic effects through direct interaction with cellular components .
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of triazole derivatives against Candida species. The results indicated that compounds similar to 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde displayed potent antifungal activity at low concentrations, suggesting their potential as therapeutic agents for treating fungal infections.
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